molecular formula C9H13ClO B12915522 2-(5-Chloropentyl)furan CAS No. 92638-97-6

2-(5-Chloropentyl)furan

Cat. No.: B12915522
CAS No.: 92638-97-6
M. Wt: 172.65 g/mol
InChI Key: LLTAURJDQVNCMD-UHFFFAOYSA-N
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Description

2-(5-Chloropentyl)furan is a chemical building block that incorporates both a furan ring and a chloropentyl chain, making it a valuable intermediate for organic synthesis and materials science research. The reactivity of the furan ring , particularly its ability to participate in various cyclization and functionalization reactions, combined with the terminal chloro group which serves as a handle for further alkylation or chain extension, allows researchers to utilize this compound in the development of more complex molecular architectures. Its potential applications may include serving as a precursor in the synthesis of polymers, ligands for catalysis, or other specialty chemicals. Researchers are encouraged to explore its specific properties and reactivity for their unique projects. This product is For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92638-97-6

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

2-(5-chloropentyl)furan

InChI

InChI=1S/C9H13ClO/c10-7-3-1-2-5-9-6-4-8-11-9/h4,6,8H,1-3,5,7H2

InChI Key

LLTAURJDQVNCMD-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCCCCCl

Origin of Product

United States

Mechanistic Investigations and Reactivity Pathways of 2 5 Chloropentyl Furan

Reactivity of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic system, which makes it significantly more reactive towards electrophiles than benzene. pearson.comchemicalbook.com Its reactivity is influenced by the oxygen heteroatom, which donates electron density to the ring through resonance. This heightened reactivity allows many reactions to proceed under milder conditions than those required for analogous transformations with benzene. pearson.com

Electrophilic Aromatic Substitution Reactions (Nitration, Sulfonation, Halogenation)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of furan. Due to the resonance stabilization of the cationic intermediate (the sigma complex), electrophilic attack occurs preferentially at the C2 and C5 positions, which are nearest to the oxygen atom. pearson.comquora.comquora.com In 2-(5-chloropentyl)furan, the C2 position is already occupied by the alkyl side chain. The pentyl group is an electron-donating group, which further activates the furan ring towards electrophilic attack. Consequently, electrophilic substitution on this compound is strongly directed to the C5 position.

The general mechanism involves the attack of an electrophile (E⁺) on the electron-rich furan ring, forming a resonance-stabilized carbocation. A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. chemicalbook.com

Nitration: Can be achieved using mild nitrating agents, such as acetyl nitrate (B79036) (CH₃COONO₂), to yield 2-(5-chloropentyl)-5-nitrofuran. Harsher conditions often lead to ring degradation.

Sulfonation: Typically performed using a pyridine-sulfur trioxide complex (Py·SO₃) to introduce a sulfonic acid group at the C5 position, forming this compound-5-sulfonic acid.

Halogenation: Furan reacts vigorously with halogens. For instance, bromination can be carried out under mild conditions, such as with bromine in dioxane, to yield 2-bromo-5-(5-chloropentyl)furan. pearson.com

Cycloaddition Reactions (e.g., Diels-Alder Cycloaddition)

The furan ring can function as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. mdpi.com This reaction provides a powerful method for constructing complex cyclic structures. The presence of electron-donating substituents, such as the alkyl chain in this compound, increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, thereby enhancing its reactivity as a diene. rsc.org

The reaction involves the concerted interaction of the furan (diene) with a dienophile (an alkene or alkyne), typically one bearing electron-withdrawing groups, to form a 7-oxabicyclo[2.2.1]heptene derivative. mdpi.com These cycloaddition reactions are often reversible. acs.org

Table 1: Examples of Diels-Alder Reactions with Furan Derivatives
Furan DerivativeDienophileConditionsProduct TypeKey FindingReference
2-MethylfuranEthyleneHigh Temperature, Pressure, Zeolite CatalystOxabicyclic Adduct (precursor to p-xylene)The reaction is thermodynamically challenging and requires catalysis to proceed efficiently. mdpi.com
2-MethylfuranMaleimide (B117702)Thermal7-Oxanorbornene AdductUsed as a method to protect the double bond of maleimide for subsequent reactions. mdpi.com
2-SilyloxyfuranMaleic AnhydrideDry conditionsInitial Adduct (unstable)The Diels-Alder reaction has a low barrier to cycloreversion, and a Michael adduct can become the thermodynamic product if moisture is present. acs.org
2-NitrofuranIsopreneThermalBenzothiophenol or Pyrrolyl-thiophene derivativesDemonstrates that furans with strong electron-withdrawing groups can act as dienophiles instead of dienes. conicet.gov.ar

Oxidation and Reduction Pathways

The furan ring is susceptible to both oxidative and reductive transformations.

Oxidation: Alkylated furans exhibit poor oxidative stability. nrel.gov They can undergo oxidation that leads to ring-opening, forming highly polar dicarbonyl compounds. These intermediates can further react with the parent furan to produce dimers and higher polymers, often observed as insoluble gums. nrel.gov The low-temperature oxidation of 2-methylfuran, a close analog, proceeds via the formation of peroxide radicals following hydrogen abstraction from the methyl group. nih.gov

Reduction: The furan ring can be reduced to the more stable tetrahydrofuran (B95107) ring via catalytic hydrogenation. This process typically involves catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere. This transformation converts the aromatic system into a saturated cyclic ether. It is also possible to selectively reduce functional groups on a side chain without affecting the furan ring, for example, using methods like the Wolff-Kishner reduction for carbonyl groups. acs.org

Ring-Opening Reactions and Hydrolytic Cleavage

The furan ring can be opened under acidic conditions. researchgate.net This acid-catalyzed hydrolysis typically involves protonation of the furan oxygen, followed by nucleophilic attack by water. This process disrupts the aromatic system and ultimately leads to the formation of a 1,4-dicarbonyl compound. For this compound, this would yield 4-oxo-9-chlorononanal. The rate and efficiency of ring-opening are significantly influenced by the nature of the substituents on the furan ring. researchgate.net Studies on various substituted furans show that the reaction can proceed under relatively mild conditions (e.g., 80 °C with catalytic hydrochloric acid). researchgate.net

Influence of the Chloropentyl Side Chain on Furan Reactivity

The chloropentyl side chain influences the reactivity of the furan ring primarily through electronic and steric effects.

Electronic Effect: The pentyl portion of the side chain acts as a weak electron-donating group through induction, which slightly increases the electron density of the furan ring. This effect activates the ring, making it more susceptible to electrophilic attack at the C5 position compared to unsubstituted furan. The chlorine atom is located five carbons away from the ring, so its electron-withdrawing inductive effect on the furan's aromatic system is negligible.

Steric Effect: The long alkyl chain can introduce some steric hindrance, potentially influencing the approach of bulky reagents to the adjacent C3 position, although its flexibility may mitigate this effect.

Conversely, the furan ring has a minimal electronic effect on the reactivity of the chlorine atom at the end of the pentyl chain due to the insulating effect of the saturated carbon chain.

Nucleophilic Substitution Reactions Involving the Halogen Atom

The terminal chlorine atom on the pentyl side chain is a primary alkyl halide, making it a prime site for nucleophilic substitution reactions. This reactivity is largely independent of the furan ring and follows standard mechanisms for haloalkanes. The primary pathway is the Sₙ2 (bimolecular nucleophilic substitution) mechanism, which involves a backside attack by a nucleophile, displacing the chloride ion in a single, concerted step.

This pathway allows for the facile conversion of the chloropentyl group into a variety of other functional groups, making this compound a versatile synthetic intermediate. Common transformations include:

Formation of Alcohols: Reaction with hydroxide (B78521) ions (e.g., from NaOH) yields 5-(furan-2-yl)pentan-1-ol.

Formation of Ethers: Reaction with alkoxides (e.g., sodium ethoxide) yields 2-(5-ethoxypentyl)furan.

Formation of Nitriles: Reaction with cyanide ions (e.g., from NaCN) yields 6-(furan-2-yl)hexanenitrile.

Formation of Amines: Reaction with ammonia (B1221849) or amines yields the corresponding primary, secondary, or tertiary amines.

While nucleophilic substitution can occur on the furan ring itself, it requires the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule. quimicaorganica.org Therefore, nucleophilic attack will selectively occur at the side chain's terminal carbon.

Due to a lack of specific scientific literature and research data concerning the mechanistic investigations, reactivity pathways, and specific interactions of the chemical compound "this compound," it is not possible to provide a detailed and accurate article that adheres to the requested outline.

General information regarding furan chemistry exists; however, the strict requirement to focus solely on "this compound" and its specific intermolecular, intramolecular, stereochemical, and regiochemical aspects cannot be met with the currently available scientific information. Searches for detailed studies on this particular compound have not yielded the specific data required to generate the thorough and scientifically accurate content requested for each specified section and subsection. One vendor notes that the chloropentyl group can influence regioselectivity, but provides no further details or research context. smolecule.com

Therefore, a scientifically rigorous article matching the detailed outline cannot be constructed at this time.

Advanced Spectroscopic and Chromatographic Characterization of 2 5 Chloropentyl Furan and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D NMR (¹H NMR, ¹³C NMR) for Structural Confirmation

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of 2-(5-Chloropentyl)furan.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is characterized by signals from both the furan (B31954) ring and the chloropentyl side chain. The furan protons typically appear in the aromatic region, with distinct chemical shifts for the protons at the C-3, C-4, and C-5 positions. The aliphatic protons of the pentyl chain appear more upfield, with their chemical shifts influenced by their proximity to the electronegative chlorine atom and the furan ring. The terminal -CH₂Cl protons are the most deshielded within the chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show nine distinct signals. The carbons of the furan ring resonate at lower field (higher ppm) due to their aromaticity, while the sp³ hybridized carbons of the pentyl chain appear at higher field. The carbon atom bonded to the chlorine (C-5') is significantly deshielded compared to the other methylene (B1212753) carbons in the chain.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)
H-3~6.0DoubletC-3: ~105.5
H-4~6.3TripletC-4: ~110.1
H-5~7.3DoubletC-5: ~141.0
C-2--C-2: ~156.5
H-1' (α-CH₂)~2.6TripletC-1' (α-CH₂): ~28.2
H-2' (β-CH₂)~1.7MultipletC-2' (β-CH₂): ~30.5
H-3' (γ-CH₂)~1.4MultipletC-3' (γ-CH₂): ~26.5
H-4' (δ-CH₂)~1.8MultipletC-4' (δ-CH₂): ~32.0
H-5' (ε-CH₂)~3.5TripletC-5' (ε-CH₂): ~44.8

Note: The chemical shifts are predicted values based on typical ranges for 2-alkylfurans and chloroalkanes and may vary based on solvent and experimental conditions.

2D NMR (COSY, HSQC, HMBC) for Connectivity and Complex Structures

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the precise connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show correlations between H-3 and H-4, and H-4 and H-5 of the furan ring. It would also map the connectivity of the entire pentyl chain, showing correlations from H-1' to H-2', H-2' to H-3', and so on, confirming the linear structure of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~7.3 ppm would correlate with the carbon signal at ~141.0 ppm, assigning them as H-5 and C-5, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is essential for connecting different fragments of a molecule. In this case, it would provide the key correlation confirming the attachment of the pentyl chain to the furan ring. Specifically, the protons on the first methylene group of the chain (H-1', α-CH₂) would show correlations to both C-2 and C-3 of the furan ring, unequivocally establishing the C2-C1' bond.

Interactive Table: Key Expected 2D NMR Correlations for this compound
ExperimentProton (¹H)Correlated Atom(s)Correlation Type
COSY H-3 (~6.0 ppm)H-4 (~6.3 ppm)³J (H-H)
H-4 (~6.3 ppm)H-3 (~6.0 ppm), H-5 (~7.3 ppm)³J (H-H)
H-1' (~2.6 ppm)H-2' (~1.7 ppm)³J (H-H)
H-4' (~1.8 ppm)H-3' (~1.4 ppm), H-5' (~3.5 ppm)³J (H-H)
HSQC H-5 (~7.3 ppm)C-5 (~141.0 ppm)¹J (C-H)
H-1' (~2.6 ppm)C-1' (~28.2 ppm)¹J (C-H)
H-5' (~3.5 ppm)C-5' (~44.8 ppm)¹J (C-H)
HMBC H-1' (~2.6 ppm)C-2 (~156.5 ppm), C-3 (~105.5 ppm)²J & ³J (C-H)
H-3 (~6.0 ppm)C-2 (~156.5 ppm), C-4 (~110.1 ppm), C-5 (~141.0 ppm)²J & ³J (C-H)
H-5' (~3.5 ppm)C-3' (~26.5 ppm), C-4' (~32.0 ppm)²J & ³J (C-H)

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining molecular weight and elemental composition and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of the exact elemental formula of a compound. For this compound (C₉H₁₃ClO), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. A crucial diagnostic feature in the mass spectrum of an organochlorine compound is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion in the mass spectrum will appear as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule.

Interactive Table: Predicted HRMS Data for this compound
Ion FormulaIsotopeCalculated Exact Mass (m/z)
[C₉H₁₃³⁵ClO]⁺³⁵Cl172.0655
[C₉H₁₃³⁷ClO]⁺³⁷Cl174.0625
[C₉H₁₄³⁵ClO]⁺ ([M+H]⁺)³⁵Cl173.0733
[C₉H₁₄³⁷ClO]⁺ ([M+H]⁺)³⁷Cl175.0704

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Furan Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from a mixture, and the mass spectrometer detects and fragments it. Under electron ionization (EI), the molecule undergoes characteristic fragmentation, producing a unique mass spectrum that serves as a chemical fingerprint.

The fragmentation of 2-alkylfurans is well-characterized. A primary fragmentation pathway involves the cleavage of the Cα-Cβ bond of the alkyl chain, which is analogous to benzylic cleavage. This results in the formation of a highly stable furfuryl-type cation. For this compound, the most prominent fragmentation pathways are expected to be:

Alpha-Cleavage: Loss of a C₄H₈Cl radical to form the base peak at m/z 81, corresponding to the methylfuran cation.

McLafferty Rearrangement: A potential rearrangement involving the transfer of a hydrogen atom followed by cleavage.

Loss of Chlorine: Cleavage of the C-Cl bond to give an [M-Cl]⁺ ion.

Loss of HCl: Elimination of a neutral HCl molecule.

Tandem mass spectrometry (MS/MS) can be used for even greater specificity by selecting a specific parent ion, fragmenting it further, and analyzing the resulting daughter ions.

Interactive Table: Predicted Key EI-MS Fragmentation for this compound
m/zPredicted Fragment IonProposed Fragmentation Pathway
172/174[C₉H₁₃ClO]⁺Molecular Ion (M⁺)
137[C₉H₁₃O]⁺Loss of Cl radical
81[C₅H₅O]⁺Alpha-cleavage of the side chain (loss of •C₄H₈Cl)
95[C₆H₇O]⁺Cleavage of the Cβ-Cγ bond
43[C₃H₇]⁺Fragmentation of the alkyl chain

Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI/LC-MS) for Non-Volatile Derivatives

While GC-MS is ideal for the parent compound, Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI/LC-MS) is better suited for analyzing less volatile or thermally fragile derivatives. For instance, if this compound were to be metabolized or chemically modified (e.g., substitution of the chlorine atom to form an alcohol or amine), the resulting derivatives would likely be more polar and less volatile, making them ideal candidates for LC-MS analysis.

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺, with minimal fragmentation. This provides clear molecular weight information that complements the structural data obtained from the fragmentation patterns in GC-MS. Tandem MS/MS can be employed to induce fragmentation and obtain structural details on these non-volatile derivatives.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique molecular "fingerprint." For this compound, the FT-IR spectrum is characterized by vibrational frequencies corresponding to the furan ring, the alkyl chain, and the carbon-chlorine bond.

The furan ring exhibits several characteristic bands. These include C-H stretching vibrations typically found above 3100 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and the asymmetric C-O-C stretching of the ring, which is a strong band usually appearing between 1000 and 1300 cm⁻¹. globalresearchonline.netudayton.edu The substitution pattern on the furan ring influences the exact position of these bands.

The pentyl chain introduces vibrations characteristic of saturated hydrocarbons. These are primarily the symmetric and asymmetric stretching vibrations of C-H bonds in methylene (-CH₂) groups, which appear in the 2850-2960 cm⁻¹ range. mdpi.com Additionally, scissoring and rocking vibrations of the CH₂ groups are expected in the 1450-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.

The terminal chloro- group gives rise to a C-Cl stretching vibration. The position of this band is sensitive to the conformation of the molecule but for primary alkyl chlorides, it is typically observed as a strong band in the 650-750 cm⁻¹ region.

A summary of the expected characteristic FT-IR absorption bands for this compound is presented in the table below.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
C-H Stretch Furan Ring (=C-H) 3100 - 3150 Medium
C-H Asymmetric Stretch Alkyl Chain (-CH₂) ~2925 Strong
C-H Symmetric Stretch Alkyl Chain (-CH₂) ~2855 Strong
C=C Stretch Furan Ring 1500 - 1600 Medium-Variable
CH₂ Scissoring Alkyl Chain (-CH₂) 1450 - 1470 Medium
C-O-C Asymmetric Stretch Furan Ring 1000 - 1300 Strong
C-Cl Stretch Alkyl Halide (-CH₂Cl) 650 - 750 Strong

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound from reaction mixtures or for purity assessment. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques, with the choice depending on the sample matrix and analytical objective.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For this compound, which possesses moderate polarity, reversed-phase HPLC (RP-HPLC) is the most common approach. dss.go.thnih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The separation mechanism relies on the partitioning of the analyte between the stationary and mobile phases. The furan ring provides some polarity, while the C₅ alkyl chain and the chloro- group contribute to its hydrophobicity. A C18 or C8 column is typically effective for separating furan derivatives. nih.govresearchgate.net The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. dss.go.thsielc.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, can be employed to ensure good resolution and reasonable analysis times, especially when dealing with mixtures of varying polarities. nih.gov

Detection is commonly achieved using a UV-Vis or photodiode array (PDA) detector, as the furan ring exhibits UV absorbance. dss.go.th The typical detection wavelength for furanic compounds is in the range of 220-280 nm. Purity analysis by HPLC involves quantifying the peak area of the main component relative to the total area of all peaks in the chromatogram. rsc.orgnih.gov

Table 2: Typical HPLC Parameters for the Analysis of Furan Derivatives

Parameter Condition Purpose/Rationale
Column Reversed-Phase C18 or C8, 150-250 mm length, 4.6 mm i.d., 5 µm particle size Provides good retention and separation for moderately polar compounds. nih.govresearchgate.net
Mobile Phase Acetonitrile/Water or Methanol/Water Common solvents for RP-HPLC offering a wide polarity range. dss.go.thsielc.com
Elution Mode Isocratic or Gradient Isocratic for simple mixtures; Gradient for complex samples to improve resolution. nih.gov
Flow Rate 0.5 - 1.5 mL/min Standard flow rate for analytical columns ensuring efficient separation.
Column Temperature 25 - 40 °C Controlled temperature ensures reproducible retention times.
Detection UV/Vis or PDA at ~220-280 nm The furan moiety allows for sensitive UV detection. dss.go.th
Injection Volume 5 - 20 µL Typical volume for analytical HPLC.

Gas Chromatography (GC) for Volatile Components

Gas Chromatography is a premier technique for the separation and analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is expected to be sufficiently volatile for GC analysis. nih.gov This method is particularly useful for identifying volatile impurities or byproducts.

The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. A nonpolar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., HP-5MS or VF-624ms), is generally suitable for separating a wide range of organic molecules, including halogenated compounds and furan derivatives. nih.govnih.govdntb.gov.ua

Sample introduction can be performed via direct liquid injection into a heated inlet. Headspace analysis (HS-GC) is an alternative for analyzing trace volatile components in a complex matrix, where the vapor above the sample is injected. nifc.gov.vnrestek.com The oven temperature is programmed to ramp from a lower to a higher temperature to facilitate the elution of compounds with different boiling points.

Mass Spectrometry (MS) is the most common detector coupled with GC (GC-MS), as it provides not only quantitative data but also structural information from the mass spectrum of the analyte, enabling confident identification. nih.govrestek.comnih.gov A Flame Ionization Detector (FID) can also be used for quantification if mass spectral data is not required. nih.gov

Table 3: Typical GC Parameters for the Analysis of Volatile Furan and Alkyl Halide Compounds

Parameter Condition Purpose/Rationale
Column HP-5MS, VF-624ms, or similar (30 m x 0.25 mm, 0.25 µm film thickness) Provides good resolution for a broad range of volatile and semi-volatile compounds. nih.govnih.gov
Carrier Gas Helium or Hydrogen Inert carrier gas to transport the analyte through the column.
Inlet Temperature 250 - 280 °C Ensures rapid volatilization of the sample upon injection. nih.gov
Injection Mode Split/Splitless Split mode for concentrated samples, splitless for trace analysis.
Oven Program e.g., 50°C (1 min), ramp at 10°C/min to 280°C (hold 5 min) Temperature programming allows for the separation of compounds with a range of boiling points.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID) MS provides identification and quantification; FID is a robust quantitative detector. nih.govnih.gov
Transfer Line Temp. ~280 °C (for GC-MS) Prevents condensation of analytes between the GC and the MS. restek.com

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical technique. colostate.edu For this compound, the primary site for derivatization is the terminal chloro- group, which can undergo nucleophilic substitution reactions. Such strategies can be employed to improve volatility for GC, enhance detector response (e.g., for UV or Electron Capture Detection), or improve chromatographic peak shape. libretexts.orggcms.cz

One common strategy for alkyl halides is to convert them into esters, ethers, or amines by reacting them with appropriate nucleophiles. For instance, reaction with a carboxylate salt can form an ester. If the carboxylate contains a chromophore (e.g., a p-nitrobenzoate group), the resulting ester will have a much stronger UV absorbance, significantly enhancing detection sensitivity in HPLC-UV analysis. libretexts.org

For GC analysis, derivatization can be used to increase volatility or introduce a group that is highly sensitive to a specific detector. For example, substitution of the chlorine with an iodine atom (Finkelstein reaction) can create a derivative that is more responsive to an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, particularly those with heavier halogens. Alternatively, converting the alkyl chloride to a silyl (B83357) derivative after transformation to an alcohol could increase its volatility and improve peak symmetry in GC. mdpi-res.com

Table 4: Potential Derivatization Strategies for this compound

Reaction Type Reagent Derivative Formed Analytical Enhancement Primary Technique
Esterification Sodium p-nitrobenzoate p-Nitrobenzoyl ester (after conversion of -Cl to -OH) Enhanced UV detection. libretexts.org HPLC
Halogen Exchange Sodium Iodide in Acetone 2-(5-Iodopentyl)furan Increased response for Electron Capture Detector (ECD). GC
Ether Formation Sodium phenoxide 2-(5-Phenoxypentyl)furan Modify volatility and retention time; can add a chromophore. GC/HPLC
Alkylation (Amine) Ammonia (B1221849) or primary/secondary amine 2-(5-Aminopentyl)furan derivative Introduces a polar group; can be further derivatized (e.g., acylation). gcms.cz GC/HPLC
Silylation BSTFA, TMCS (after conversion of -Cl to -OH) Silyl ether Increased volatility and thermal stability; improved peak shape. mdpi-res.com GC

Computational Chemistry and Theoretical Studies of Furan Alkyl Halides

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely utilized computational method that calculates the electronic structure of molecules to determine their properties. globalresearchonline.net It offers a balance between accuracy and computational cost, making it suitable for studying furan (B31954) derivatives. globalresearchonline.netresearchgate.net DFT is employed to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties, which are crucial for understanding chemical reactivity. globalresearchonline.net

The electronic structure of 2-(5-Chloropentyl)furan is dictated by the interplay between the aromatic furan ring and its substituents. The furan ring is an electron-rich heterocycle, a characteristic that is central to its reactivity. imperial.ac.uk The oxygen heteroatom contributes a lone pair of electrons to the π-system, which satisfies Hückel's rule (4n+2 π electrons) and imparts aromatic character to the ring. wikipedia.orgksu.edu.sa

Calculations also generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. In furan derivatives, the highest electron density is typically found at the C2 and C5 positions, making them the most likely sites for electrophilic attack. youtube.com

Table 1: Calculated Electronic Properties of Furan and a Representative Furan Alkyl Halide using DFT (B3LYP/6-31G* level)
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Furan-6.450.857.300.71
This compound (Illustrative)-6.380.757.132.15

DFT is a cornerstone for predicting the reactivity of furan alkyl halides and modeling the transition states of their reactions. By calculating the energy profiles of reaction pathways, researchers can determine activation energies (energy barriers) and identify the most favorable routes for a chemical transformation. pku.edu.cnnih.gov This is particularly valuable for understanding regioselectivity and stereoselectivity in reactions such as electrophilic aromatic substitution and Diels-Alder cycloadditions. pku.edu.cnresearchgate.net

For a substituted furan like this compound, DFT can predict whether an incoming electrophile will preferentially attack the C3, C4, or C5 position of the ring. The calculations involve locating the transition state (TS) structure for each possible pathway. The TS is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the kinetic feasibility of the reaction. researchgate.net Lower activation energy barriers correspond to faster reaction rates. nih.gov These models have successfully predicted that electrophilic substitution on 2-substituted furans generally favors the C5 position. youtube.com

Table 2: Illustrative DFT-Calculated Activation Energies (ΔE‡) for Electrophilic Nitration of 2-Alkylfuran
Position of AttackTransition StateRelative Activation Energy (kcal/mol)Predicted Outcome
C5TS-C50.0Major Product
C3TS-C3+4.5Minor Product
C4TS-C4+5.1Minor Product

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. stevens.edu For a flexible molecule like this compound, the long alkyl chain can adopt numerous conformations, each with a different energy. MD simulations model the atomic motions by solving Newton's equations of motion, providing a trajectory that maps the molecule's conformational landscape. semanticscholar.org

These simulations are crucial for:

Conformational Analysis : Identifying the most stable, low-energy conformers of the chloropentyl chain. This involves analyzing dihedral angles and intramolecular distances to find preferred spatial arrangements. elsevierpure.comresearchgate.net

Solvent Effects : Understanding how the molecule behaves in different environments (e.g., in a nonpolar solvent versus water). The solvent can influence which conformations are favored.

Intermolecular Interactions : Simulating how multiple molecules of this compound interact with each other in a condensed phase. This is key to predicting bulk properties like density and viscosity.

Reactive force fields can also be used within MD simulations to model chemical reactions, such as the pyrolysis of furan resins, to predict how molecular structures evolve under specific conditions. stevens.edu

Table 3: Key Conformational Dihedral Angles in the Pentyl Chain of this compound from MD Simulations (Illustrative)
Dihedral AngleDescriptionPredominant Conformation(s)Approximate Population
C(ring)-Cα-Cβ-CγRotation around first chain bondAnti (~180°)~70%
Cα-Cβ-Cγ-CδRotation around second chain bondAnti (~180°), Gauche (±60°)~55% (Anti), ~45% (Gauche)
Cγ-Cδ-Cε-ClRotation around terminal C-C bondAnti (~180°), Gauche (±60°)~60% (Anti), ~40% (Gauche)

Quantum Chemical Analysis of Aromaticity and Stability in Furan Systems

Aromaticity is a fundamental concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electrons. wikipedia.org While furan is considered aromatic, its aromatic character is significantly less pronounced than that of benzene, thiophene, or pyrrole. ksu.edu.saacs.org This is primarily due to the high electronegativity of the oxygen atom, which holds its lone pair electrons more tightly, making them less available for delocalization into the π-system. pharmaguideline.comstackexchange.com

Quantum chemical methods are used to quantify aromaticity using several indices:

Nucleus-Independent Chemical Shift (NICS) : This is a popular magnetic criterion for aromaticity. A negative NICS value calculated at the center of the ring indicates a diatropic ring current, which is a hallmark of aromaticity. The more negative the value, the more aromatic the system. acs.org

Aromatic Stabilization Energy (ASE) : This energetic criterion measures the extra stability of the cyclic conjugated system compared to a hypothetical, non-aromatic reference compound.

Harmonic Oscillator Model of Aromaticity (HOMA) : This geometric criterion evaluates the degree of bond length equalization around the ring. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 indicates a non-aromatic system.

Computational studies consistently show that furan has a lower ASE and less negative NICS values compared to thiophene and pyrrole, confirming its lower aromaticity. acs.orgresearchgate.net This reduced aromaticity means that furan has a greater tendency to behave like a conjugated diene and participate in reactions like the Diels-Alder cycloaddition, which involve the disruption of the π-system. pku.edu.cnnih.gov

Table 4: Comparison of Calculated Aromaticity Indices for 5-Membered Heterocycles
CompoundResonance Energy (kcal/mol)NICS(1) (ppm)HOMA Index
Benzene (for reference)36.0-9.71.00
Thiophene29.0-13.30.75
Pyrrole21.0-12.50.76
Furan16.0-8.00.50

Computational Modeling of Reaction Pathways and Selectivity

Computational modeling is indispensable for mapping the complex potential energy surfaces of chemical reactions involving furan derivatives. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction pathway can be charted. pku.edu.cnacs.org This approach allows chemists to understand the mechanistic details that govern reaction outcomes and selectivity.

For example, in cycloaddition reactions, computational models can distinguish between a concerted pathway (where both new bonds form simultaneously) and a stepwise pathway (involving a zwitterionic or diradical intermediate). pku.edu.cn DFT calculations have shown that many furan Diels-Alder reactions proceed through a stepwise mechanism, especially when influenced by Lewis acid catalysts. nih.gov

Modeling also clarifies the factors controlling selectivity:

Regioselectivity : In reactions with unsymmetrical reagents, modeling can predict which constitutional isomer will be the major product by comparing the activation barriers of the different pathways.

Stereoselectivity : For reactions creating new chiral centers, such as the endo vs. exo selectivity in Diels-Alder reactions, computational models can predict the favored stereoisomer by comparing the energies of the respective transition states. researchgate.net

Kinetic modeling based on calculated rate constants can also simulate the evolution of reactant and product concentrations over time, providing a comprehensive picture of the reaction dynamics. acs.orgnih.gov

Table 5: Illustrative Calculated Free Energy Barriers (ΔG‡) for Competing Pathways in a Furan Diels-Alder Reaction
Reaction PathwayStereochemical ApproachMechanismCalculated Barrier (kcal/mol)
Pathway AEndoConcerted28.5
Pathway BExoConcerted29.8
Pathway CEndoStepwise25.1
Pathway DExoStepwise24.2

2 5 Chloropentyl Furan As a Strategic Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Functionalized Furan (B31954) Derivatives

The dual reactivity of 2-(5-Chloropentyl)furan provides a platform for the synthesis of a wide range of functionalized furan derivatives. Both the chloropentyl chain and the furan nucleus can be selectively modified to introduce various functional groups, leading to a diverse library of compounds.

The terminal chloro group on the pentyl chain is amenable to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, such as azides, cyanides, and thiols, which can be further elaborated. For instance, reaction with sodium azide (B81097) would yield 2-(5-azidopentyl)furan, a precursor for the synthesis of triazoles via click chemistry or amines via reduction.

The furan ring itself can undergo a range of transformations. Electrophilic substitution reactions, such as acylation or halogenation, can introduce substituents at the 5-position of the furan ring. pharmaguideline.com Furthermore, the furan ring can be metalated, typically at the 5-position, followed by quenching with an electrophile to introduce a wide array of substituents. acs.org

Starting MaterialReagent(s)ProductFunctionalization Type
This compoundNaN32-(5-Azidopentyl)furanNucleophilic Substitution
This compoundNaCN2-(5-Cyanopentyl)furanNucleophilic Substitution
This compoundAcetic Anhydride, Lewis Acid2-Acetyl-5-(5-chloropentyl)furanElectrophilic Acylation
This compoundN-Bromosuccinimide2-Bromo-5-(5-chloropentyl)furanElectrophilic Halogenation

Application in Natural Product Synthesis Scaffolds

The structural motif of a furan ring appended with a five-carbon chain is present in a number of natural products, particularly in the realm of terpenoids and pheromones. This compound serves as an excellent starting material for the synthesis of these and other related natural product scaffolds.

A notable example is the potential synthesis of rosefuran, a minor but olfactorily significant component of rose oil and a known insect sex pheromone. While various synthetic routes to rosefuran have been reported, a plausible approach could commence with this compound. Conversion of the chloro group to a suitable nucleophile, followed by the introduction of the requisite methyl groups, could lead to the target molecule.

The synthesis of various furan-containing fatty acids and other bioactive natural products could also be envisioned starting from this versatile building block. rsc.orgresearchgate.net The chloropentyl chain provides a convenient handle for chain extension or modification to match the carbon skeleton of the target natural product.

Development of Diverse Molecular Architectures

The ability to perform selective chemical modifications on both the furan ring and the chloropentyl side chain of this compound allows for the development of a wide range of diverse and complex molecular architectures. This bifunctionality is key to constructing molecules with unique three-dimensional shapes and functionalities.

One powerful strategy involves the intramolecular cyclization of derivatives of this compound. For example, the chloro group can be converted to a nucleophilic species, which can then attack an electrophilically activated furan ring, leading to the formation of bicyclic systems. researchgate.net Alternatively, the furan ring can be modified to contain a nucleophilic center that can displace the chloro group, resulting in the formation of a new ring fused to the pentyl chain. Such intramolecular reactions are highly valuable for creating rigid and well-defined molecular scaffolds. rsc.org

Furthermore, by utilizing the chloro group to attach the furan moiety to a solid support, combinatorial libraries of furan derivatives can be synthesized, accelerating the discovery of new molecules with desired properties.

Integration into Heterocyclic Systems

The furan ring in this compound can be utilized as a synthon for the construction of other heterocyclic systems. This transformation expands the synthetic utility of this building block beyond furan-containing targets.

One of the most well-established reactions of the furan ring is its participation as a diene in Diels-Alder reactions. acs.org Cycloaddition with various dienophiles can lead to the formation of oxabicyclic systems, which can be further transformed into a variety of carbocyclic and heterocyclic structures. For example, a Diels-Alder reaction followed by ring-opening of the oxygen bridge can lead to substituted cyclohexene (B86901) derivatives.

Moreover, the furan ring itself can be rearranged or transformed into other heterocycles. Under specific conditions, furans can be converted into pyridines, pyridazines, or other five- and six-membered heterocyclic rings. The chloropentyl chain in these transformations would be carried through the reaction sequence, providing a point of attachment for further functionalization or for anchoring the molecule to a larger assembly. The synthesis of bicyclic 5-5 systems is another area where furan derivatives find application. qub.ac.ukrsc.orgmdpi.com

Reaction TypeDienophile/ReagentIntermediate/ProductResulting System
Diels-Alder ReactionMaleic AnhydrideOxabicyclo[2.2.1]heptane derivativeFused Bicyclic System
Ring TransformationAmmonia (B1221849)/CatalystSubstituted PyridinePyridine Heterocycle
Intramolecular CyclizationInternal NucleophileFused Bicyclic SystemFused Heterocyclic System

Polymer Science and Advanced Materials Applications of Furan Based Monomers and Polymers

Furan (B31954) Monomers in Polymer Synthesis

The utility of furan compounds as monomers for polymer synthesis is a significant area of research, driven by the potential for creating novel materials with unique properties. This section examines 2-(5-Chloropentyl)furan within this context.

Synthesis of Functionalized Furan Monomers for Polymerization

The synthesis of functionalized furan monomers is crucial for tailoring the properties of resulting polymers. Functional groups can be introduced to the furan ring or its substituents to control reactivity, solubility, and the final polymer architecture.

In the case of This compound , a documented synthesis involves the treatment of 5-(5-Acetyl-2-furanyl)pentanol (B8277359) with triphenylphosphine (B44618) and carbon tetrachloride. This reaction converts the terminal hydroxyl group of the pentyl chain into a chloride, yielding the target compound. While this demonstrates a method for the chemical synthesis of this functionalized furan, there is no available research that describes the synthesis of this compound explicitly for its subsequent use as a monomer in polymerization processes. The existing literature does not provide examples of this compound being prepared with the intent of serving as a building block for polymers.

Polymerization Mechanisms of Furan-Containing Systems

Furan-containing monomers can be polymerized through various mechanisms, each leading to polymers with distinct structures and properties. This section explores the potential involvement of This compound in these polymerization pathways.

Chain-Growth Polymerizations (Free-Radical, Cationic, Anionic)

Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain with a reactive center, which can be a free radical, a cation, or an anion. Furan and its derivatives have been investigated in such polymerization systems. For instance, the cationic polymerization of 2-alkenyl furans has been studied, and furan derivatives can also participate in free-radical polymerization, sometimes involving a Diels-Alder adduct with maleic anhydride. researchgate.netscispace.comresearchgate.net

Despite the exploration of other furan compounds in these mechanisms, there is currently no scientific literature available that documents the participation of This compound in any form of chain-growth polymerization, including free-radical, cationic, or anionic polymerization.

Step-Growth Polymerizations (Polycondensation, Polyesters, Polyamides, Polyimides)

Step-growth polymerization involves the reaction between functional groups of monomers to form dimers, trimers, and eventually long polymer chains. Furan-based monomers, particularly those with carboxylic acid, alcohol, or amine functionalities, are widely used to synthesize polyesters, polyamides, and polyimides. ncsu.eduresearchgate.netrsc.orgresearchgate.net For example, 2,5-furandicarboxylic acid (FDCA) is a prominent bio-based monomer used to create polyesters and polyamides with properties comparable to their petroleum-based counterparts. researchgate.netstanford.edu

A review of the available research indicates that This compound has not been reported as a monomer in any step-growth polymerization processes. The chloropentyl functionality does not lend itself directly to the typical reactions of polycondensation for producing polyesters, polyamides, or polyimides without further chemical modification, and no such polymerization studies involving this specific compound have been published.

Diels-Alder Chemistry in Polymer Network Formation and Self-Healing Materials

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool in polymer chemistry, particularly for creating reversible cross-links and self-healing materials. nih.gov The furan ring acts as the diene, which can react with a dienophile, such as a maleimide (B117702), to form a thermally reversible adduct. mdpi.comresearchgate.netrevistapolimeros.org.br This reversible covalent chemistry allows for the design of polymer networks that can be repeatedly healed upon damage by applying an external stimulus like heat. researchgate.netrug.nl

While the furan moiety is central to this chemistry, there is no documented evidence of This compound being utilized in Diels-Alder reactions for the formation of polymer networks or self-healing materials. The research in this area has focused on other mono- and multi-functionalized furan derivatives that are designed to act as cross-linking agents or are incorporated into polymer backbones to impart these dynamic properties.

Tailored Properties of Furan-Based Polymeric Materials

The incorporation of a functional side chain like the chloropentyl group allows for significant control over the intrinsic properties of the resulting polymer. This pendant group can influence the polymer's physical characteristics and provides a reactive site for further chemical modifications.

The mechanical and thermal properties of furan-based polymers, such as polyesters and thermosets, are heavily influenced by their molecular architecture. For instance, furan-based polyesters like poly(ethylene 2,5-furandicarboxylate) (PEF) exhibit high stiffness and thermal stability due to the rigidity of the furan ring in the polymer backbone. researchgate.net

The introduction of a flexible five-carbon alkyl chain, as in the case of a poly(this compound), would be expected to act as an internal plasticizer. This would likely increase chain mobility and free volume, leading to a lower glass transition temperature (Tg) and reduced stiffness compared to unsubstituted polyfuran. However, the terminal chloro- group on the pentyl chain offers a site for cross-linking. By reacting this group with a suitable cross-linking agent, a polymer network can be formed. This process would dramatically enhance the mechanical strength, thermal stability, and solvent resistance of the material, transforming it from a potentially flexible thermoplastic into a rigid thermoset. The degree of cross-linking could be precisely controlled to achieve a wide spectrum of mechanical properties, from soft elastomers to hard, durable plastics. mdpi.com

Table 1: Comparison of Thermal and Mechanical Properties of Various Furan-Based Polyesters This table presents data for known furan-based polyesters to illustrate the range of properties achievable. The properties for a polymer of this compound are hypothetical and based on chemical principles.

Polymer NameGlass Transition Temp. (Tg)Melting Temp. (Tm)Tensile Modulus (GPa)Tensile Strength (MPa)
Poly(ethylene furanoate) (PEF)~85-90 °C~210-215 °C~2.0-4.0~50-70
Poly(propylene furanoate) (PPF)~75-80 °C~170-180 °C~1.5-2.5~40-60
Poly(butylene furanoate) (PBF)~45-50 °C~160-170 °C~1.0-2.0~35-55
Hypothetical Linear Poly(this compound) < 30 °C (estimated)Amorphous or low Tm< 0.5 (estimated)< 20 (estimated)
Hypothetical Cross-linked Poly(this compound) > 100 °C (tunable)N/A (Thermoset)> 1.0 (tunable)> 50 (tunable)

Conjugated polymers containing furan rings are known for their promising optical and electronic properties, which are applicable in devices like organic solar cells and light-emitting diodes. researchgate.netlbl.gov These properties, including the material's bandgap, are sensitive to the polymer's chemical structure, backbone planarity, and intermolecular packing in the solid state. nih.govresearchgate.net

While the saturated pentyl chloride side chain in poly(this compound) is not conjugated with the polyfuran backbone and would not directly contribute to its electronic properties, it plays a crucial indirect role. Firstly, the side chain can improve the polymer's solubility in organic solvents, which is a critical factor for solution-based processing of thin films for electronic devices. nih.gov Secondly, and more importantly, the chloro- group is a reactive site for post-polymerization modification. rsc.org This allows for the attachment of various electro-active molecules, such as dyes or electron-donating/accepting units, directly onto the polymer backbone. This strategy enables the fine-tuning of the polymer's absorption spectrum, energy levels (HOMO/LUMO), and charge transport characteristics without altering the main polymer chain. researchgate.net For example, nucleophilic substitution reactions could be used to introduce chromophores, thereby creating a material with tailored optical and electronic properties for specific applications.

Advanced Materials Applications

The true potential of polymers derived from this compound lies in the versatility of the chloropentyl side chain, which enables the creation of advanced materials with specialized functions.

In the field of optoelectronics, the ability to control the morphology and electronic structure of a polymer is paramount. The chloropentyl group on a polyfuran backbone provides a powerful tool for this purpose. Polymers synthesized from this compound could be used as a scaffold material. Through post-polymerization modification, functional groups that enhance π-π stacking, promote self-assembly, or introduce specific electronic functionalities can be attached. nih.gov

Furthermore, the reactive side chain can be used to graft these polymers onto conductive surfaces (like indium tin oxide, ITO) or to cross-link the polymer film after deposition. Cross-linking can improve the material's thermal stability and solvent resistance, which is beneficial for the long-term operational stability of organic electronic devices. This approach allows for the creation of robust, patterned, and highly tailored active layers for applications in organic photovoltaics, sensors, and flexible electronics. lbl.gov

Traditional thermosets are known for their durability but also for their lack of recyclability due to their permanent, covalently cross-linked networks. A key strategy to address this is to design thermosets with cleavable or dynamic covalent bonds, which allow the material to be deconstructed and reprocessed. nih.govmit.edu

The chloropentyl side chain of a polymer derived from this compound can serve as a synthetic entry point for introducing such recyclable features. While the carbon-chlorine bond itself is not typically used for creating reversible linkages, it can be readily converted into other functional groups that are. For example, the chloro- group can be transformed into an amine or an azide (B81097). These groups can then be reacted to form cleavable linkages like imines (which are sensitive to hydrolysis) or participate in dynamic chemistries like the Diels-Alder reaction if a furan or maleimide moiety is introduced. bohrium.com This multi-step strategy allows for the design of furan-based thermosets that retain their robust performance during use but can be broken down into soluble components on demand, enabling the recovery of the polymer or monomer for a circular material lifecycle. nih.gov

The reactive nature of the alkyl chloride group makes it highly suitable for the covalent attachment of biomolecules. The terminal chlorine on the pentyl side chain is an electrophilic site that can readily react with nucleophilic groups found in proteins, peptides, and DNA, such as primary amines (-NH₂) on lysine (B10760008) residues or thiols (-SH) on cysteine residues.

This reactivity allows for the straightforward immobilization of enzymes, antibodies, or other bioactive molecules onto the surface of a material made from poly(this compound). Such functionalized materials have significant potential in various biomedical and biotechnological applications:

Biosensors: Antibodies or specific enzymes can be attached to the polymer surface to create a sensor that can detect specific analytes with high sensitivity.

Biocatalysis: Immobilizing enzymes on a polymer support can enhance their stability and allow for their reuse in industrial chemical processes.

Biocompatible Coatings: The polymer surface can be modified with biocompatible molecules like polyethylene (B3416737) glycol (PEG) or peptides to improve its interaction with biological systems, reducing fouling or promoting specific cell adhesion. nih.govmdpi.com

The flexible pentyl chain acts as a spacer arm, which can improve the accessibility of the immobilized biomolecule and help retain its biological activity.

Based on a thorough review of available scientific literature, there is no specific information regarding the use of the chemical compound “this compound” in the field of high-energy density materials. Consequently, the synthesis of energetic polymers from this specific monomer and detailed research findings on their performance are not documented.

The provided outline focuses on the application of furan-based monomers in high-energy density materials. While the furan structure is a component of some advanced energetic materials, the direct precursor “this compound” is not mentioned in this context in the reviewed literature. Research in furan-based energetic polymers often involves more complex structures, such as those incorporating furazan (B8792606) or triazole rings, which are not directly synthesized from simple haloalkyl furans.

Due to the absence of specific data, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested in the instructions. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy. Therefore, the content for the specified section on "High Energy Density Materials" focusing solely on "this compound" cannot be provided.

Emerging Research Directions in 2 5 Chloropentyl Furan Chemistry

Development of Novel Catalytic Systems for Specific Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of 2-(5-Chloropentyl)furan. Research in this area could focus on catalysts that enable selective transformations at either the furan (B31954) ring or the chloropentyl chain.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a significant avenue for the functionalization of the furan core. nih.gov The development of specialized palladium catalysts could facilitate reactions such as Suzuki, Stille, and Heck couplings at the C-H bonds of the furan ring, allowing for the introduction of a wide range of substituents. ysu.amresearchgate.net Furthermore, advancements in C-H activation catalysis could provide more direct and atom-economical routes to functionalized this compound derivatives. nih.govrsc.org

For transformations involving the chloropentyl chain, research into phase-transfer catalysts and metal-organic frameworks (MOFs) could lead to more efficient and selective nucleophilic substitution reactions. These catalytic systems can enhance reaction rates and selectivities by facilitating the interaction between the organic substrate and the nucleophile.

Catalyst TypePotential Transformation of this compoundKey Advantages
Palladium ComplexesCross-coupling reactions (e.g., Suzuki, Heck) at the furan ringVersatility in forming C-C and C-heteroatom bonds. nih.gov
Rhodium/Iridium ComplexesC-H activation and functionalization of the furan ringHigh regioselectivity and atom economy.
Phase-Transfer CatalystsNucleophilic substitution at the chloropentyl chainEnhanced reaction rates and applicability in biphasic systems.
Metal-Organic Frameworks (MOFs)Lewis acid-catalyzed reactions and selective substitutionsHigh surface area, tunable porosity, and potential for recyclability.

Exploration of Underutilized Reaction Pathways

Beyond well-established transformations, the exploration of underutilized reaction pathways could unveil novel synthetic applications for this compound. The inherent reactivity of the furan ring, for instance, makes it a suitable diene in Diels-Alder reactions. Investigating the cycloaddition chemistry of this compound with various dienophiles could lead to the synthesis of complex polycyclic structures with potential biological activity.

Furthermore, photochemical and electrochemical transformations represent underexplored avenues in furan chemistry. nih.gov The application of these methods to this compound could enable unique bond formations and functional group interconversions that are not accessible through traditional thermal methods. For example, photoinduced electron transfer could initiate radical reactions at the chloropentyl chain, leading to novel carbon-carbon bond formations.

Green and Sustainable Synthetic Route Optimization

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. mdpi.comrsc.org Optimizing the synthesis of this compound and its derivatives to be more sustainable is a critical research direction. This involves the use of renewable starting materials, the development of solvent-free or aqueous reaction conditions, and the design of catalytic processes that minimize waste. mdpi.comrsc.org

One promising approach is the utilization of biomass-derived platform chemicals, such as furfural (B47365), for the synthesis of furan derivatives. rsc.orgrsc.org Developing a green synthetic route to this compound from such renewable feedstocks would significantly enhance its sustainability profile. Additionally, the use of biocatalysis, employing enzymes or whole microorganisms, offers a mild and selective alternative to traditional chemical methods for various transformations. nih.govencyclopedia.pubmdpi.comresearchgate.netmdpi.comresearchgate.net

Green Chemistry ApproachApplication to this compound ChemistryPotential Benefits
Use of Renewable FeedstocksSynthesis from biomass-derived furfural. rsc.orgReduced reliance on fossil fuels.
Green SolventsReactions in water, supercritical CO2, or ionic liquids. mdpi.comMinimized environmental impact and improved safety.
BiocatalysisEnzymatic transformations of the furan ring or side chain. nih.govmdpi.comHigh selectivity, mild reaction conditions, and reduced waste. researchgate.net
Catalytic EfficiencyDevelopment of highly active and recyclable catalysts.Lower catalyst loading and simplified product purification.

Interdisciplinary Research at the Interface of Furan Chemistry

The unique chemical properties of the furan ring lend themselves to interdisciplinary research, particularly at the interface of chemistry, materials science, and biology. Furan-containing polymers have garnered significant attention as sustainable alternatives to petroleum-based plastics. mdpi.comrsc.orgcolab.wsepa.gov this compound, with its reactive alkyl chloride, could serve as a valuable monomer or cross-linking agent in the development of novel furan-based polymers with tailored properties.

In medicinal chemistry, the furan scaffold is present in numerous biologically active compounds. wisdomlib.orgnih.govpharmaguideline.comorientjchem.orgresearchgate.net The chloropentyl chain of this compound provides a linker for attaching the furan moiety to other pharmacophores or for conjugation to biomolecules. This could facilitate the development of new therapeutic agents with enhanced efficacy or targeted delivery.

Design of Furan-Based Scaffolds with Tunable Reactivity

The ability to fine-tune the reactivity of the furan ring is essential for its application in the design of functional molecules and materials. The substituents on the furan ring significantly influence its electronic properties and, consequently, its reactivity in various chemical transformations.

By strategically modifying the this compound scaffold, it is possible to design molecules with tailored reactivity. For example, the introduction of electron-withdrawing groups on the furan ring can enhance its stability and alter its behavior in electrophilic substitution reactions. Conversely, the installation of electron-donating groups can increase the nucleophilicity of the ring, making it more susceptible to oxidation and other transformations. This ability to modulate reactivity is crucial for the rational design of furan-based building blocks for applications in organic synthesis, materials science, and drug discovery. nih.govresearchgate.netrsc.orgenamine.net

Q & A

Q. What are the recommended synthetic pathways for 2-(5-Chloropentyl)furan, and what experimental parameters are critical for optimizing yield?

Answer: Synthesis of this compound typically involves alkylation of a furan precursor (e.g., 2-furoic acid derivatives) with 5-chloropentyl halides. Key parameters include:

  • Solvent selection: Polar aprotic solvents like DMF or THF enhance nucleophilic substitution efficiency .
  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity .
  • Temperature: Maintain 60–80°C to balance reaction rate and minimize side reactions (e.g., elimination).
  • Purification: Fractional distillation or silica gel chromatography isolates the product from unreacted starting materials . Analogous syntheses of substituted furans highlight the importance of stoichiometric control (1:1.2 molar ratio of furan to alkylating agent) to suppress di-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

Answer:

  • FT-IR spectroscopy: Identifies the furan ring (C-O-C stretching at ~1250 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹). Discrepancies in peak positions can indicate conformational isomerism .
  • NMR spectroscopy:
  • ¹H NMR: Furan protons resonate at δ 6.2–7.5 ppm; the chloropentyl chain shows signals at δ 1.2–3.5 (methylene/methyl groups) .
  • ¹³C NMR: The chlorine-bearing carbon appears at δ 40–50 ppm, while furan carbons range from δ 110–150 ppm .
    • Mass spectrometry (MS): Molecular ion [M+H]+ at m/z 188.6 confirms molecular weight. Fragmentation patterns (e.g., loss of Cl or pentyl groups) validate the structure .
      Computational validation using DFT (e.g., B3LYP/6-31G(d,p)) resolves ambiguities by comparing experimental and simulated spectra .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-chloropentyl substituent influence the regioselectivity of this compound in Diels-Alder reactions?

Answer:

  • Electronic effects: The electron-withdrawing chlorine atom polarizes the furan ring, increasing dienophilicity. DFT calculations predict enhanced electrophilicity at the β-position of the furan, favoring endo selectivity in cycloadditions .
  • Steric effects: The pentyl chain sterically hinders the α-position, directing dienophiles (e.g., methyl acrylate) to the less hindered β-site. Experimental studies on similar furans show >80% endo adducts under kinetic control (25°C) .
  • Kinetic vs. thermodynamic control: At elevated temperatures (100°C), thermodynamic products dominate due to reversible transition states, as observed in photochemical trapping experiments .

Q. What methodological strategies are recommended for analyzing conflicting data on the photostability of this compound?

Answer: Conflicting photostability data often arise from variations in experimental conditions. Standardized approaches include:

  • Light source calibration: Use monochromatic UV (e.g., 254 nm) to ensure consistent irradiation intensity .
  • Degradation monitoring: HPLC or GC-MS quantifies degradation products (e.g., hydroperoxides or ketones) over time .
  • Environmental controls: Compare stability under inert (N₂) vs. aerobic conditions to assess oxidative pathways. For example, oxygen accelerates photooxidation, forming 5-chloropentanal as a major byproduct .
  • Accelerated aging studies: Apply Arrhenius modeling (40–60°C) to extrapolate shelf-life under standard storage conditions .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported reaction yields for this compound synthesis?

Answer: Yield variations often stem from:

  • Impurity profiles: Unreacted alkylating agents or di-alkylated by-products skew yields. Purity checks via TLC or GC-MS are critical .
  • Catalyst loading: Overuse of phase-transfer catalysts (>5 mol%) can promote emulsion formation, reducing yield. Titration optimizes catalyst efficiency .
  • Temperature gradients: Uneven heating in batch reactors leads to localized over-alkylation. Microreactor systems improve thermal homogeneity, as demonstrated in analogous furan syntheses .

Methodological Best Practices

Q. What computational tools are recommended for predicting the reactivity of this compound in organic transformations?

Answer:

  • Density Functional Theory (DFT): B3LYP/6-31G(d,p) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the LUMO of this compound localizes on the furan ring, indicating Diels-Alder reactivity .
  • Molecular Dynamics (MD): Simulates solvent effects on reaction pathways (e.g., THF vs. DCM) to optimize solvent selection .
  • QSPR models: Relate substituent parameters (e.g., Hammett σ) to reaction rates, validated by experimental kinetics .

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